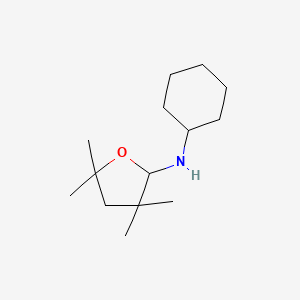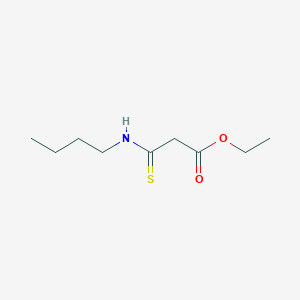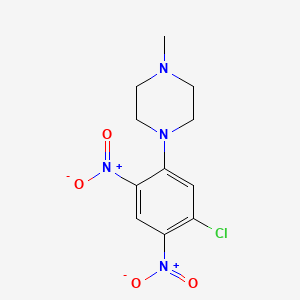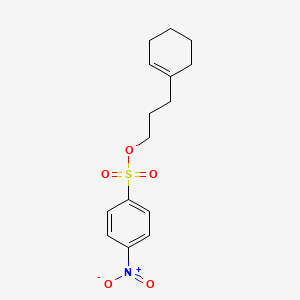![molecular formula C16H14ClNO3 B14634445 4-[3-(4-Chlorophenyl)propanamido]benzoic acid CAS No. 53901-92-1](/img/structure/B14634445.png)
4-[3-(4-Chlorophenyl)propanamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is an organic compound with the molecular formula C₁₆H₁₆ClNO₂ It is characterized by the presence of a chlorophenyl group, a propanamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid typically involves the following steps:
Formation of 4-Chlorophenylpropanoic Acid: This can be achieved through the Friedel-Crafts acylation of benzene with 4-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The 4-chlorophenylpropanoic acid is then reacted with an amine, such as aniline, to form the corresponding amide.
Coupling with Benzoic Acid: The final step involves coupling the amide with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenyl)propanamido]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Chlorophenyl)propylamino]benzoic acid: Similar structure but with an amine group instead of an amide.
4-(4-Chlorophenyl)benzoic acid: Lacks the propanamido group.
4-Chlorophenyl benzoate: An ester derivative of benzoic acid.
Uniqueness
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and chlorophenyl group make it particularly interesting for medicinal chemistry applications.
Properties
CAS No. |
53901-92-1 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-6-1-11(2-7-13)3-10-15(19)18-14-8-4-12(5-9-14)16(20)21/h1-2,4-9H,3,10H2,(H,18,19)(H,20,21) |
InChI Key |
IZDUSHOGDTYEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



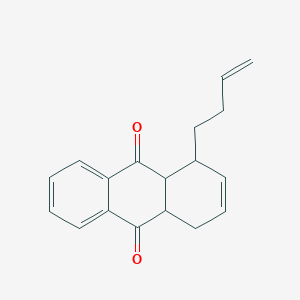
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
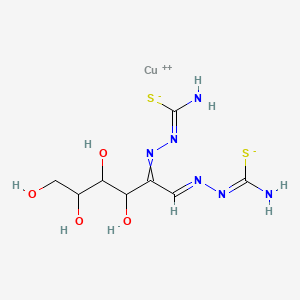
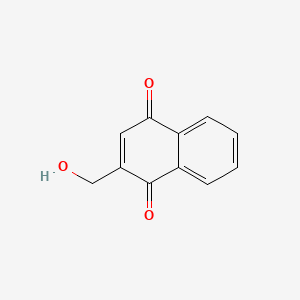
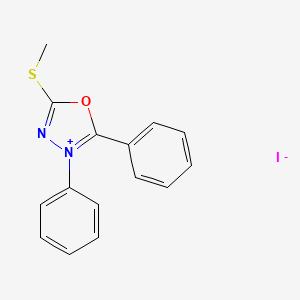
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)
